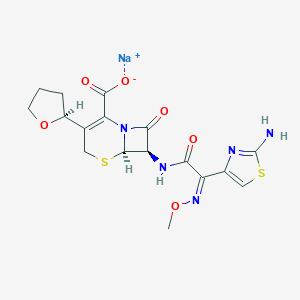

CID 131873538

説明

特性

CAS番号 |

141195-77-9 |

|---|---|

分子式 |

C17H19N5NaO6S2 |

分子量 |

476.5 g/mol |

IUPAC名 |

sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |

InChIキー |

KFMRMRJGHFUFOV-VQWMGBAQSA-N |

異性体SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |

正規SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |

同義語 |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |

製品の起源 |

United States |

Mechanistic Studies of Antibacterial Action

Cellular and Molecular Targets of Cefovecin (B1236667) Sodium

The primary mechanism of action for Cefovecin, like other β-lactam antibiotics, is the disruption of bacterial cell wall construction. europa.euuzh.ch This process is initiated by the drug's ability to penetrate the bacterial cell wall and bind to specific enzymes crucial for its integrity. uzh.ch

Penicillin-Binding Protein (PBP) Affinity and Specificity

The molecular targets of Cefovecin sodium are penicillin-binding proteins (PBPs). nih.gov These are bacterial enzymes, such as transpeptidases and carboxypeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan is a critical polymer that provides structural rigidity to the bacterial cell wall.

Cefovecin exerts its inhibitory effect through covalent binding to these PBPs. nih.gov This binding inactivates the enzymes, preventing them from carrying out their function in cross-linking the peptidoglycan chains. nih.gov While specific binding affinity studies detailing the 50% inhibitory concentrations (IC50) for individual PBPs (e.g., PBP1, PBP2, PBP3) in various bacterial species are not extensively detailed in public literature, regulatory documents specify that its mechanism involves binding to essential PBPs like transpeptidase and carboxypeptidase. nih.gov The selection of which PBPs are targeted can influence the antibacterial spectrum and efficacy of cephalosporins. nih.gov

Inhibition of Bacterial Cell Wall Synthesis Pathways

The binding of Cefovecin sodium to PBPs directly interferes with the synthesis of the bacterial cell wall. europa.eunih.gov By inhibiting the transpeptidation step, Cefovecin prevents the formation of the peptide cross-links that provide the peptidoglycan layer with its strength. nih.gov This disruption leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium.

The consequence of this weakened cell wall is the cessation of bacterial growth and, ultimately, cell lysis, which defines the bactericidal action of Cefovecin. europa.eunih.gov This mode of action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov Cefovecin has demonstrated in-vitro activity against common pathogens found in skin infections, such as Staphylococcus pseudintermedius and Pasteurella multocida. europa.eu

Bactericidal Dynamics and Concentration-Dependent Effects

Cefovecin's interaction with bacteria results in cell death, classifying it as a bactericidal agent. nih.gov Its killing activity is primarily considered to be time-dependent, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. fda.govnih.gov The long elimination half-life of Cefovecin is a key property that helps maintain these therapeutic concentrations for an extended period. govinfo.gov

Research has been conducted to quantify the killing efficiency of Cefovecin against various bacterial strains. In one study, the bactericidal activity of Cefovecin against canine isolates of Staphylococcus pseudintermedius and Escherichia coli was evaluated over 24 hours at different bacterial densities and drug concentrations. The results showed that for S. pseudintermedius at a density of 10⁷ cfu/mL, Cefovecin at the maximum serum drug concentration caused significantly more cell death after 12 hours of exposure compared to a bacteriostatic agent like doxycycline. europa.eu Another study measuring viable cells over 180 minutes found that pradofloxacin (B1243445) killed S. pseudintermedius cells more rapidly than Cefovecin. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Cefovecin against several key pathogens, which is a critical determinant of its bactericidal effectiveness. A lower MIC90 value (the concentration required to inhibit 90% of isolates) indicates greater potency.

| Bacterial Species | Number of Isolates | MIC90 (μg/mL) |

| Staphylococcus intermedius | Not Specified | 0.25 |

| Escherichia coli | Not Specified | 1.0 |

| Pasteurella multocida | Not Specified | 0.06 |

| Proteus spp. | 101 | >2 |

| Bacteroides spp. | 23 | 16 |

| Data sourced from multiple studies. europa.eunih.govnih.gov |

Further studies have explored the ex vivo antibacterial killing activity of Cefovecin. In dogs, following a single subcutaneous administration, the transudate (a type of tissue fluid) exhibited bactericidal activity against S. intermedius (defined as a >3 log10 reduction in bacterial counts) for up to 12 days. federalregister.gov This sustained bactericidal effect at the site of infection underscores the clinical implications of its pharmacokinetic and pharmacodynamic properties. federalregister.gov

Pharmacokinetic Characterization

Absorption and Distribution Dynamics in Animal Models

The pharmacokinetic behavior of cefovecin (B1236667) sodium has been extensively studied in several animal models, revealing key insights into its absorption and distribution characteristics.

In Vivo Absorption Kinetics Following Subcutaneous Administration

Following subcutaneous administration, cefovecin sodium is characterized by rapid and complete absorption in both dogs and cats. europa.eutodaysveterinarypractice.comeuropa.eudrugs.comzoetisus.com

In dogs, a single subcutaneous dose of 8 mg/kg body weight results in rapid and extensive absorption, with peak plasma concentrations (Cmax) of approximately 120 µg/mL achieved around 6 hours post-administration. europa.eueuropa.eueuropa.eu The bioavailability in dogs is approximately 99%. europa.eueuropa.eueuropa.eu

For cats, a single subcutaneous dose of 8 mg/kg body weight leads to maximum cefovecin concentrations of 141 µg/mL in plasma, typically reached around 2 hours post-dose. europa.eueuropa.eueuropa.euresearchgate.net Similar to dogs, the bioavailability in cats is approximately 99%. europa.eueuropa.eueuropa.euresearchgate.net

Studies in African lions (Panthera leo) also demonstrated rapid absorption following subcutaneous administration, with time to maximum plasma concentration (Tmax) being approximately 4 hours for both 4 mg/kg and 8 mg/kg doses. avma.orgavma.org Mean maximum plasma concentrations were 9.73 ± 1.01 µg/mL and 18.35 ± 0.94 µg/mL for the 4 mg/kg and 8 mg/kg doses, respectively. avma.orgavma.org

The absorption kinetics in Hermann's tortoises (Testudo hermanni) showed rapid absorption, with maximum plasma concentrations reached between 35 minutes and 2 hours after administration, with a mean Tmax of 1.22 ± 1.14 hours. researchgate.net

Table 1: Summary of Absorption Kinetics in Animal Models (Subcutaneous Administration)

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) |

| Dogs | 8 | 120 | 6 | ~99 europa.eueuropa.eueuropa.eu |

| Cats | 8 | 141 | 2 | ~99 europa.eueuropa.eueuropa.euresearchgate.net |

| African Lions | 4 | 9.73 ± 1.01 | ~4 avma.orgavma.org | Not specified |

| African Lions | 8 | 18.35 ± 0.94 | ~4 avma.orgavma.org | Not specified |

| Hermann's Tortoises | 8 | Not specified | 1.22 ± 1.14 | Not specified |

Tissue Distribution and Penetration Profiles

Cefovecin is characterized by high plasma protein binding, which is a significant factor contributing to its extended duration of action. europa.eutodaysveterinarypractice.comeuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgresearchgate.netzoetisus.commsdvetmanual.combioone.org In dogs, plasma protein binding ranges from 96.0% to 98.7%, while in cats, it is even higher, exceeding 99% (specifically, 99.8%). europa.eutodaysveterinarypractice.comeuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgzoetisus.commsdvetmanual.com This high protein binding means that a large fraction of the drug remains in the bloodstream, leading to slow renal clearance and a prolonged terminal half-life. researchgate.netbioone.orgsi.edu

Despite high protein binding, cefovecin demonstrates penetration into tissue fluids. In dogs, peak concentrations in tissue cage fluid of 31.9 µg/mL were measured 2 days after administration. europa.eueuropa.eueuropa.eu The concentration of unbound cefovecin, which is the microbiologically active form, has been shown to remain above relevant minimum inhibitory concentrations (MICs) for extended periods in plasma and tissue transudate. europa.euzoetisus.commsdvetmanual.comsi.edu

Table 2: Plasma Protein Binding of Cefovecin in Key Animal Models

| Species | Plasma Protein Binding (%) |

| Dogs | 96.0 - 98.7 europa.eueuropa.euzoetisus.comeuropa.euzoetisus.com |

| Cats | >99 (specifically 99.8%) europa.eueuropa.euzoetisus.comeuropa.euresearchgate.netwikipedia.orgzoetisus.com |

| Cheetahs | ~99.9 si.edu |

| Hermann's Tortoises | 41.3 - 47.5 researchgate.netresearchgate.net |

Volume of Distribution Determinations

Cefovecin exhibits a low volume of distribution (Vd) in both dogs and cats, indicating that the drug primarily remains confined to the extracellular fluid compartment rather than extensively distributing into tissues. europa.eueuropa.eueuropa.eunih.govmerckvetmanual.com

In dogs, the volume of distribution is approximately 0.1 L/kg. europa.eueuropa.eueuropa.eunih.gov For cats, the volume of distribution is slightly lower, at approximately 0.09 L/kg. europa.eueuropa.eueuropa.euresearchgate.netnih.govmerckvetmanual.com This low volume of distribution is consistent with its high plasma protein binding. europa.eueuropa.eueuropa.eu

Table 3: Volume of Distribution of Cefovecin

| Species | Volume of Distribution (L/kg) |

| Dogs | 0.1 europa.eueuropa.eueuropa.eunih.govmerckvetmanual.com |

| Cats | 0.09 europa.eueuropa.eueuropa.euresearchgate.netnih.govmerckvetmanual.com |

| Mice | ~0.1 nih.gov |

| Cynomolgus Macaques | 0.16 nih.gov |

Elimination Pathways and Half-Life Determination

The elimination of cefovecin is characterized by its primary excretion route and a remarkably long half-life in target species.

Renal Clearance Mechanisms

Cefovecin is predominantly eliminated unchanged via the kidneys over several weeks. europa.eueuropa.eudrugs.comzoetisus.comeuropa.euwikipedia.orgzoetisus.commsdvetmanual.com This renal clearance primarily occurs through tubular secretion, although glomerular filtration also plays a role. msdvetmanual.comnih.gov

In dogs, urinary cefovecin concentrations accounted for 60% of the total administered dose 35 days post-dose. europa.eu At fourteen days after administration, urine concentrations in dogs were 2.9 µg/ml. europa.eueuropa.eueuropa.eu

In cats, about 50% of the administered radiolabeled dose was excreted in urine by 21 days post-dose. europa.euresearchgate.netfda.gov Urinary cefovecin concentrations of ≥ 1 µg/ml were present for up to 14 days following a single subcutaneous administration. europa.eu At ten and fourteen days after administration, urine concentrations were 1.3 µg/ml and 0.7 µg/ml, respectively. europa.eueuropa.eueuropa.eu

Biliary Excretion Contributions

Half-Life Determination

Cefovecin exhibits an exceptionally long elimination half-life in dogs and cats, which is a key factor in its extended duration of activity. europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netavma.orgwikipedia.orgresearchgate.netmsdvetmanual.combioone.orgsi.edumerckvetmanual.com

In dogs, the elimination half-life is approximately 5.5 days (or 133 hours). europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com In cats, the elimination half-life is even longer, approximately 6.9 days (or 166 hours). europa.eutodaysveterinarypractice.comeuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com This prolonged half-life is largely attributed to its high plasma protein binding and slow renal excretion. researchgate.netmsdvetmanual.combioone.orgsi.edu

For comparison, in African lions, the mean elimination half-life was approximately 111 to 115 hours (around 4.6 to 4.8 days). avma.orgavma.org In contrast, the half-life in non-human primates such as squirrel monkeys, rhesus macaques, and cynomolgus macaques is substantially shorter, ranging from 2.6 to 8.0 hours. nih.govnih.gov Similarly, in mice, the half-life is very short, around 1.07 hours. nih.gov

Table 4: Elimination Half-Life of Cefovecin in Various Animal Models

| Species | Elimination Half-Life (Days) | Elimination Half-Life (Hours) |

| Dogs | 5.5 europa.eueuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com | 133 todaysveterinarypractice.comresearchgate.netwikipedia.org |

| Cats | 6.9 europa.eueuropa.eueuropa.euresearchgate.netwikipedia.orgmerckvetmanual.com | 166 todaysveterinarypractice.comresearchgate.netwikipedia.org |

| African Lions | ~4.6 - 4.8 avma.orgavma.org | 111 - 115 avma.orgavma.org |

| Squirrel Monkeys | Not specified | 2.6 - 8.0 nih.gov |

| Rhesus Macaques | Not specified | 2.6 - 8.0 nih.gov |

| Cynomolgus Macaques | Not specified | 2.6 - 8.0 nih.gov |

| Mice | Not specified | 1.07 nih.gov |

| Hermann's Tortoises | Not specified | 20.78 ± 12.62 researchgate.net |

| Cheetahs | 6.00 si.edu | 144.1 si.edu |

Extended Elimination Half-Life Phenotypes

Cefovecin sodium possesses unique pharmacokinetic properties, notably its exceptionally long elimination half-life in both canine and feline species europa.eueuropa.eu. In dogs, the terminal plasma elimination half-life is approximately 133 hours, while in cats, it extends to about 166 hours todaysveterinarypractice.comwikipedia.org. Other reports indicate a half-life of up to 5-7 days in both dogs and cats researchgate.net. This extended duration of action is primarily attributed to the compound's high degree of plasma protein binding researchgate.netbioone.org.

A key factor contributing to this prolonged presence in the body is that cefovecin does not undergo significant hepatic metabolism todaysveterinarypractice.comzoetisus.comzoetisus.com. The majority of an administered dose is excreted unchanged, primarily via the kidneys, with some elimination also occurring through bile todaysveterinarypractice.comzoetisus.comzoetisus.com. Consequently, it can take approximately 65 days for 97% of the administered dose to be eliminated from the body todaysveterinarypractice.comfda.govzoetisus.com.

Plasma Protein Binding Affinity and Its Pharmacokinetic Implications

The high affinity of cefovecin sodium for plasma proteins is a critical determinant of its pharmacokinetic behavior and therapeutic profile.

Quantitative Analysis of Protein Binding

Cefovecin is extensively bound to plasma proteins europa.euzoetisus.comzoetisus.com. Quantitative analyses reveal high binding percentages across different species. In dog plasma, protein binding is consistently reported at 98.5% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com. In cat plasma, the binding is even higher, typically at 99.8% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com or exceeding 99% europa.eueuropa.eu. Studies in cheetahs have shown plasma protein binding of approximately 99.9%, which is nearly identical to that observed in domestic cats si.edu.

However, this high binding is not universal across all species. In Hermann's tortoises, for instance, the mean protein-bound fraction ranged from 41.3% to 47.5% researchgate.netavma.orgnih.gov. This significantly lower binding in tortoises correlates with much shorter half-lives in these taxa, suggesting that high plasma protein binding in vitro can predict a long half-life and duration of action in vivo bioone.org. The percentage of protein binding in cat plasma has been observed to decrease nonlinearly, ranging from 99.5% to 99.8% within the total plasma drug concentration range of 10 to 100 μg/mL fda.gov.

Table 1: Cefovecin Sodium Plasma Protein Binding in Various Species

| Species | Plasma Protein Binding (%) |

| Dogs | 98.5% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com |

| Cats | 99.8% todaysveterinarypractice.comwikipedia.orgzoetisus.comzoetisus.comzoetisus.com |

| Cheetahs | ~99.9% si.edu |

| Hermann's Tortoises | 41.3% - 47.5% researchgate.netavma.orgnih.gov |

Impact on Free Drug Concentration Dynamics

The high plasma protein binding of cefovecin sodium has profound implications for its free drug concentration dynamics. Only the free, unbound fraction of the drug is pharmacologically active and available to exert antimicrobial effects fda.govsi.edu. Consequently, in highly bound species like cats, less than 0.5% of the total drug concentration in the plasma exists as free drug fda.gov.

Despite the low free concentration, the high protein binding acts as a reservoir, gradually releasing the active unbound drug over time si.edu. This sustained release mechanism is crucial for cefovecin's long duration of antimicrobial activity europa.eu. For example, simulations predict that in dogs, 95% of the canine population will maintain active (free) drug concentrations above the MIC90 for Staphylococcus canis (0.06 µg/mL) for approximately 14 days, and for Staphylococcus intermedius (0.25 µg/mL) for about 7 days, following a single subcutaneous injection zoetisus.comzoetisus.comzoetisus.com. Similarly, in cats, population pharmacokinetic modeling indicates that over 95% of the feline patient population will have free plasma cefovecin concentrations at or above the MIC90 of Pasteurella multocida (0.06 µg/mL) for approximately 7 days fda.govzoetisus.com.

It is important to note that while cefovecin's in vitro activity against certain bacteria like Escherichia coli may be comparable to other cephalosporins, its high protein binding can prevent the in vivo free concentration from reaching the MIC90 for these pathogens zoetisus.comzoetisus.com. Nevertheless, clinical efficacy against E. coli in urinary tract infections has been demonstrated todaysveterinarypractice.com. Furthermore, cefovecin's high protein binding may lead to competition with other highly protein-bound drugs for plasma protein binding sites, potentially resulting in transiently elevated free drug concentrations of either compound todaysveterinarypractice.comzoetisus.comzoetisus.comzoetisus.com. In vitro experimental systems have shown this interaction with drugs such as carprofen, furosemide, doxycycline, and ketoconazole, though the clinical significance of these interactions is not yet fully established todaysveterinarypractice.com.

Population Pharmacokinetic Modeling and Variability Analysis

Population pharmacokinetic (PPK) modeling is instrumental in understanding the disposition of cefovecin sodium across a patient population and identifying sources of variability.

Development of Population Pharmacokinetic Models

The plasma concentrations of cefovecin have been extensively characterized through the development of population pharmacokinetic (PPK) models zoetisus.comzoetisus.comzoetisus.com. These models are typically constructed using non-linear mixed effects modeling (NLME) techniques researchgate.netsi.eduresearchgate.net.

For canine studies, plasma cefovecin concentration data were pooled from seven distinct laboratory pharmacokinetic studies, encompassing a substantial dataset of 591 concentration records from 39 healthy Beagle dogs zoetisus.com. A two-compartment linear population pharmacokinetic model, incorporating a proportionate error structure, was found to adequately describe the observed data fda.gov. In feline studies, PPK models were developed using pooled data from four laboratory pharmacokinetic investigations, yielding 338 concentration records from 22 cats fda.govzoetisus.com. These models enable the generation of mean population estimates, as well as the 5th and 95th percentiles, for both total and free cefovecin concentrations over time, providing a comprehensive understanding of drug exposure within the target population zoetisus.com. The development of the cat PPK model specifically integrated plasma protein binding data obtained from in vitro equilibrium dialysis, utilizing a fitted Hill function to estimate the percentage of free cefovecin across the range of anticipated total plasma concentrations fda.gov.

Inter-Individual and Intra-Individual Variability in Pharmacokinetic Parameters

Inter-individual (between-subject) variability in the disposition of cefovecin has been consistently observed across various studies si.eduresearchgate.net. This variability can be quantitatively described using an exponential error model si.edu.

For instance, in a pharmacokinetic study involving cheetahs, a high degree of variability was noted in the plasma concentration-time curves si.edu. While attempts were made to identify the sources of this variability through covariate analysis (including factors such as age, sex, and dates of sample collection), these specific covariates did not demonstrate a significant effect in explaining the observed differences si.edu. However, significant differences associated with the collection site (zoo) were identified, suggesting environmental or management factors might contribute to variability si.edu. Although inter-individual variability in pharmacokinetic parameters like clearance (CL/F) and apparent volume of distribution of the central compartment (Vp/F) can be estimated during model development fda.gov, the precise factors contributing to this variability are not always fully elucidated researchgate.net.

In addition to inter-individual differences, residual random variability, often referred to as intra-subject (within-subject) variability, is commonly accounted for using a multiplicative error model in pharmacokinetic analyses si.edu. An example of this is seen in cheetahs, where the highest variation in plasma cefovecin concentration among individuals occurred at the 2-hour timepoint post-administration, with individual concentrations showing considerable deviation from the mean population prediction si.edu.

Pharmacokinetics in Diverse Animal Species

The pharmacokinetic behavior of cefovecin sodium varies significantly among different animal species, primarily due to differences in protein binding affinity and elimination pathways. researchgate.netresearchgate.netnih.govbioone.org Its high plasma protein binding is a key factor contributing to its long half-life in many species. researchgate.netresearchgate.netjcsp.org.pksi.edunih.govbioone.orgzoetisus.comzoetisus.com

Pharmacokinetic Evaluation in Exotic and Non-Traditional Veterinary Species

Pharmacokinetic studies of cefovecin sodium in exotic and non-traditional veterinary species reveal considerable interspecies variability, often correlating with differences in plasma protein binding. researchgate.netresearchgate.netbioone.org

African Lions (Panthera leo): Following subcutaneous administration, cefovecin sodium in African lions exhibited a pharmacokinetic profile more akin to domestic cats and dogs. avma.org At a dose of 4 mg/kg SC, the Cmax was 9.73 μg/mL, and at 8 mg/kg SC, it was 18.35 μg/mL. avma.org The Tmax was observed at 4 hours. avma.org The mean half-life was 111.4 ± 73.1 hours for the 4 mg/kg dose and 115.1 ± 35.7 hours for the 8 mg/kg dose, indicating linear pharmacokinetics within this dose range. avma.org Plasma concentrations achieved were considered effective based on extrapolation from other species. avma.org

Tigers (Panthera tigris): A single intramuscular administration of 8 mg/kg cefovecin in captive tigers resulted in a mean terminal half-life of 227.8 ± 29.3 hours. researchgate.net Cefovecin concentrations greater than 1 μg/mL were detectable in plasma for up to 56 days post-injection. researchgate.net Plasma protein binding in tigers was found to be 98%, comparable to domestic cats. researchgate.netsi.edu The Cmax was 214.2 μg/mL, with a Tmax of 22.3 hours. avma.org

Red-Eared Sliders: In red-eared sliders, cefovecin was rapidly absorbed, reaching a maximal plasma concentration (Cmax) of 32.3 (± 23.8) µg/ml at 2.4 (± 1.2) hours. researchgate.net However, the terminal phase half-life was significantly shorter at 6.8 (± 1.2) hours, which is much shorter than observed in dogs and cats. researchgate.net This rapid decline, attributed to low plasma protein binding in this species, suggests that cefovecin is not suitable as a long-acting antibiotic in red-eared sliders. researchgate.net

Rockfish: Pharmacokinetic evaluation in rockfish revealed a Cmax of 104.8 μg/mL at 2.07 hours after administration. researchgate.net The plasma terminal half-life was 32.5 hours, and the area under the curve (AUC) was 5,132 h·g/mL. researchgate.net Plasma protein binding was low, less than 10%. researchgate.net Despite the low protein binding, plasma concentrations greater than 1 μg/mL persisted for the full 7-day follow-up period. researchgate.net

Mice (C57BL/6): In C57BL/6 mice, the Cmax increased from 78.18 mg/L at an 8 mg/kg subcutaneous dosage to 411.54 mg/L at 40 mg/kg, demonstrating linear kinetics. nih.gov The volume of distribution at steady-state (Vdss) was approximately 0.1 L/kg, similar to that in dogs and cats, indicating high protein binding (>98%). nih.gov However, despite high protein binding, the pharmacokinetic results suggest that cefovecin is not suitable as a long-acting antibiotic after a single subcutaneous bolus injection in mice. nih.gov

Hermann's Tortoises (Testudo hermanni): After a single subcutaneous administration of 8.0 mg/kg, cefovecin was rapidly absorbed in Hermann's tortoises, with a mean Cmax of 27.37 ± 4.43 µg/mL. avma.org The mean Tmax was 1.22 ± 1.14 hours, with values ranging from 35 minutes to 4 hours. avma.org The AUC was 220.35 ± 36.18 h•µg/mL. avma.org The mean protein-bound fraction of cefovecin in tortoise plasma ranged from 41.3% to 47.5%. avma.org The pharmacokinetic analysis indicated that the 2-week dosing interval recommended for dogs and cats cannot be considered effective in tortoises. avma.org

Nonhuman Primates (Cynomolgus Macaques, Olive Baboons, Rhesus Macaques): Pharmacokinetic studies in nonhuman primates, including cynomolgus macaques, olive baboons, and rhesus macaques, have shown that the pharmacokinetic properties of cefovecin differ markedly from those in dogs and cats. nih.gov For instance, in rhesus monkeys administered 8 mg/kg SC, the mean Cmax was 78 μg/mL, achieved at 57 minutes, and the mean elimination half-life was 6.6 hours. researchgate.net These differences preclude its use as a long-acting antibiotic in these species. nih.govresearchgate.net

Ferrets (Mustela putorius furo): A study involving subcutaneous injection of 8 mg/kg cefovecin in healthy adult ferrets showed that peak plasma concentrations remained above the MIC90 for Staphylococcus intermedius and E. coli for at least 2 days. uzh.ch The Cmax reported was 41.05 ± 3.87 µg/mL. avma.org

Marine Mammals: Preliminary studies in marine mammals have shown varied pharmacokinetic profiles. In adult bottlenose dolphins (Tursiops truncatus), a subcutaneous dose of 8 mg/kg maintained plasma concentrations above the MIC90 for 17 days. vin.com Neonate dolphins showed lower Cmax (35.49 μg/ml) compared to adults (79.19 μg/ml) and a shorter duration of therapeutic concentrations (13 vs. 17 days). vin.com Adult Patagonian sea lions (Otaria flavescens) administered 8 mg/kg SC maintained therapeutic concentrations for approximately 80 days; even lower doses (4 mg/kg) achieved similar durations, while 2 mg/kg maintained concentrations for about 50 days. vin.com A California sea lion treated with 4 mg/kg SC showed a similar kinetic performance, maintaining plasma concentrations above the MIC90 for 57 days. vin.com Intramuscular administration of 4 mg/kg in a walrus (Odobenus rosmarus) resulted in lower peak plasma levels than in sea lions but maintained therapeutic levels for over 50 days. vin.com

Cheetahs (Acinonyx jubatus): Following a single 8 mg/kg intramuscular injection in zoo-housed cheetahs, the peak plasma cefovecin concentration (Cmax) was 84.75 µg/mL. si.edu The mean residence time was 207.9 hours, and the elimination half-life was 144.1 hours (6.00 days). si.edu Plasma concentrations of cefovecin remained above 7 µg/ml for the entire 15-day study duration. si.edu Protein binding was highly similar to domestic cats, and the pharmacokinetic profile was intermediate between domestic cats and lions. si.edu

Koalas: Limited pharmacokinetic data for cefovecin in koalas (8 mg/kg SC) suggest a short duration of action, with mean plasma concentrations at 3 hours being 1.04 ± 0.01 μg/mL in two koalas, and not quantifiable in others. researchgate.net This indicates that a single injected bolus is likely to have a duration of action measured in hours rather than days. researchgate.net

Alpacas: Pharmacokinetic evaluation of cefovecin in alpacas after intravenous administration showed a half-life of 10.3 hours, a volume of distribution at steady-state of 86 mL/kg, and a clearance of 7.07 mL·h/kg. researchgate.net Following subcutaneous administration, the half-life was 16.9 hours, Cmax was 108 μg/mL, Tmax was 2.8 hours, and bioavailability was 143%. researchgate.net

Table 2: Pharmacokinetic Parameters of Cefovecin Sodium in Exotic and Non-Traditional Species

| Species | Route | Dose (mg/kg) | Cmax (μg/mL) (Mean ± SD) | Tmax (hours) (Mean ± SD) | Half-life (hours) (Mean ± SD) | Protein Binding (%) (Mean) | Duration > MIC90 |

|---|---|---|---|---|---|---|---|

| African Lion | SC | 4 | 9.73 avma.org | 4 avma.org | 111.4 ± 73.1 avma.org | High (similar to dogs/cats) avma.orgjcsp.org.pk | - |

| African Lion | SC | 8 | 18.35 avma.org | 4 avma.org | 115.1 ± 35.7 avma.org | High (similar to dogs/cats) avma.orgjcsp.org.pk | - |

| Tiger | IM | 8 | 214.2 avma.org | 22.3 avma.org | 227.8 ± 29.3 researchgate.net | 98 researchgate.netsi.edu | Up to 56 days researchgate.net |

| Red-Eared Slider | SC | - | 32.3 ± 23.8 researchgate.net | 2.4 ± 1.2 researchgate.net | 6.8 ± 1.2 researchgate.net | Low researchgate.net | - |

| Rockfish | - | - | 104.8 researchgate.net | 2.07 researchgate.net | 32.5 researchgate.net | <10 researchgate.net | >1 μg/mL for 7 days researchgate.net |

| Mouse (C57BL/6) | SC | 8 | 78.18 mg/L nih.gov | - | - | >98 nih.gov | Not long-acting nih.gov |

| Mouse (C57BL/6) | SC | 40 | 411.54 mg/L nih.gov | - | - | >98 nih.gov | Not long-acting nih.gov |

| Hermann's Tortoise | SC | 8 | 27.37 ± 4.43 avma.org | 1.22 ± 1.14 avma.org | - | 41.3-47.5 avma.org | Not 2 weeks avma.org |

| Rhesus Macaque | SC | 8 | 78 researchgate.net | 0.95 (57 min) researchgate.net | 6.6 researchgate.net | - | Not long-acting nih.govresearchgate.net |

| Ferret | SC | 8 | 41.05 ± 3.87 avma.org | - | - | - | At least 2 days uzh.ch |

| Bottlenose Dolphin | SC | 8 | 79.19 (adult) vin.com | - | - | - | 17 days (adult) vin.com |

| Patagonian Sea Lion | SC | 8 | - | - | - | - | ~80 days vin.com |

| California Sea Lion | SC | 4 | - | - | - | - | 57 days vin.com |

| Walrus | IM | 4 | Lower than sea lions vin.com | - | - | - | >50 days vin.com |

| Cheetah | IM | 8 | 84.75 si.edu | - | 144.1 (6.00 days) si.edu | Highly similar to domestic cats si.edu | >7µg/ml for 15 days si.edu |

| Koala | SC | 8 | 1.04 ± 0.01 (at 3h) researchgate.net | - | Short (hours) researchgate.net | - | Short (hours) researchgate.net |

| Alpaca | IV | - | - | - | 10.3 researchgate.net | - | - |

| Alpaca | SC | - | 108 researchgate.net | 2.8 researchgate.net | 16.9 researchgate.net | - | - |

Pharmacokinetics Following Novel Routes of Administration (e.g., Intra-Articular)

While subcutaneous administration is the primary approved route for cefovecin sodium in dogs and cats, investigations into novel routes of administration have been explored for specific therapeutic applications. todaysveterinarypractice.comtodaysveterinarypractice.com

Intra-Articular Administration in Horses: A study investigated the pharmacokinetics and local tolerance of cefovecin sodium after intra-articular administration in horses. researchgate.netscience.govorcid.orgucm.es A single dose of 240 mg of cefovecin was administered into the radiocarpal joint of adult healthy horses. researchgate.netscience.gov The drug concentrations in plasma and synovial fluid were determined. researchgate.netscience.gov The duration for which cefovecin concentrations remained above the minimal inhibitory concentration (MIC) of ≤1 μg/mL was 28.80 ± 2.58 hours in the radiocarpal joint and 16.00 ± 2.86 hours in plasma. researchgate.netscience.gov These findings suggest that intra-articular administration of cefovecin sodium could be considered for managing septic arthritis in horses, demonstrating favorable pharmacokinetic behavior within the joint. researchgate.netscience.gov

Table 3: Pharmacokinetic Parameters of Cefovecin Sodium Following Intra-Articular Administration in Horses

| Parameter | Value (Mean ± SD) |

|---|---|

| Dose (mg) | 240 researchgate.netscience.gov |

| Route of Administration | Intra-Articular researchgate.netscience.gov |

| Duration > MIC ≤1 μg/mL (Radiocarpal Joint) | 28.80 ± 2.58 hours researchgate.netscience.gov |

| Duration > MIC ≤1 μg/mL (Plasma) | 16.00 ± 2.86 hours researchgate.netscience.gov |

In Vitro Antimicrobial Spectrum Analysis

Susceptibility Profiles of Gram-Negative Pathogens

Proteus spp. Susceptibility

Cefovecin (B1236667) sodium demonstrates significant in vitro activity against Proteus spp., a common Gram-negative bacterium often associated with urinary tract infections. Studies have reported high susceptibility rates for Proteus spp. isolates to cefovecin. For instance, one study indicated that 91.7% (11/12) of Proteus spp. isolates from urinary samples in dogs and cats were susceptible to cefovecin. vin.com Another investigation found that out of 25 Proteus spp. isolates, 23 (92.0%) were sensitive to cefovecin, with only two (8%) showing resistance. cabidigitallibrary.org While a study by Stegemann et al. observed only one resistant Proteus sp. strain out of 71 tested isolates, indicating a generally high susceptibility. cabidigitallibrary.org

Other Gram-Negative Bacterial Activity (e.g., Klebsiella spp., Enterobacter spp.)

Beyond Proteus spp., cefovecin sodium exhibits activity against other clinically relevant Gram-negative bacteria, including Escherichia coli and Klebsiella spp.. Escherichia coli is a frequent cause of urinary tract infections, and cefovecin has shown efficacy against this pathogen. The MIC value of cefovecin against Escherichia coli has been reported as 1.0 µg/ml. nih.gov In a study evaluating isolates from dogs and cats, cefovecin susceptibility against E. coli was 88.9% (8/9) in one set of skin samples and 100% (5/5) in urinary samples. vin.com However, some studies have noted varying resistance rates for E. coli, with one reporting 40.9% (9/22) of E. coli isolates being resistant. cabidigitallibrary.org

For Klebsiella spp., cefovecin also demonstrates activity. While specific MIC values for Klebsiella spp. were not as widely detailed as for E. coli in all comparative studies, general findings indicate that Klebsiella spp. isolates exhibited MICs of ≤2 µg/ml in some instances. nih.gov Enterobacter spp., another group of Gram-negative bacteria, have shown reduced sensitivity to cefovecin in a subpopulation of European isolates. uzh.ch

Activity against Anaerobic Bacteria (e.g., Fusobacterium spp., Bacteroides spp., Prevotella spp.)

Cefovecin sodium's antimicrobial spectrum extends to anaerobic bacteria, which are significant pathogens in certain infections, particularly periodontal diseases. Cefovecin has demonstrated in vitro activity against major anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections in dogs and cats. nih.gov Specifically, it has shown good in vitro activity against Fusobacterium spp., Bacteroides spp., and Prevotella spp., which are key pathogens identified in canine periodontal disease. nih.govuzh.ch The European authorization for cefovecin lists indications against Fusobacterium spp., Bacteroides spp., and Prevotella oralis in cats. uzh.ch

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters for assessing the in vitro potency of antimicrobial agents. The MIC represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after a specified incubation period. creative-diagnostics.comdergipark.org.tr The MBC, on the other hand, is defined as the lowest concentration of an antimicrobial that results in a 99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect. nih.govdergipark.org.trsemanticscholar.org These determinations are fundamental in antimicrobial discovery and for evaluating the effectiveness of antibiotics. creative-diagnostics.comdergipark.org.tr

Broth Microdilution Methodologies

The broth microdilution method is a widely accepted and standardized technique for determining MIC and MBC values. creative-diagnostics.comdergipark.org.trsemanticscholar.org This methodology involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium (broth) within microtiter plates. Each well is then inoculated with a standardized bacterial suspension. creative-diagnostics.comsemanticscholar.org After incubation, the MIC is visually determined as the lowest concentration of the antimicrobial that shows no visible bacterial growth (turbidity). creative-diagnostics.comsemanticscholar.org To determine the MBC, samples from wells showing no visible growth at or above the MIC are subcultured onto antibiotic-free agar (B569324) plates. The MBC is then identified as the lowest concentration from which no bacterial growth (or a significant reduction, typically ≥99.9%) is observed on the agar plate after further incubation. nih.govsemanticscholar.org These procedures are often conducted following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). nih.gov

Disk Diffusion Susceptibility Testing

Disk diffusion susceptibility testing, also known as the Kirby-Bauer method, is another common method used to assess the in vitro susceptibility of bacteria to antimicrobial agents. researchgate.netcabidigitallibrary.orgdergipark.org.tr In this method, a standardized bacterial inoculum is spread uniformly over the surface of an agar plate. Disks impregnated with specific concentrations of the antimicrobial agent are then placed on the inoculated agar. semanticscholar.org During incubation, the antimicrobial diffuses into the agar, creating a concentration gradient. The presence and size of a "zone of inhibition" (a clear area around the disk where bacterial growth is inhibited) are measured. dergipark.org.tr The diameter of this zone is then correlated with established interpretive criteria (breakpoints) to categorize the bacterial isolate as susceptible, intermediate, or resistant to the antimicrobial. researchgate.netcreative-diagnostics.com While providing qualitative or semi-quantitative results, the disk diffusion method is a practical tool for routine susceptibility testing. dergipark.org.tr

Comparative In Vitro Susceptibility with Other Beta-Lactam Antibiotics (e.g., Amoxicillin-Clavulanic Acid, Cephalexin (B21000), Ceftiofur)

Comparative in vitro studies have evaluated the susceptibility of various bacterial pathogens to cefovecin sodium alongside other commonly used beta-lactam antibiotics, such as amoxicillin-clavulanic acid, cephalexin, and ceftiofur (B124693). These comparisons provide insights into the relative potency and spectrum of cefovecin.

A comprehensive study involving 2,641 bacterial isolates from dogs and cats in Europe and the United States compared the in vitro activity of cefovecin with cephalexin, cefadroxil (B1668780), and amoxicillin-clavulanic acid. nih.gov The MIC values for key pathogens highlight these comparisons:

Table 1: Comparative MIC Values (µg/ml) for Cefovecin and Other Beta-Lactam Antibiotics

| Pathogen Group (Origin) | Cefovecin | Cephalexin | Amoxicillin-Clavulanic Acid |

| Staphylococcus intermedius (European Union) | 0.25 nih.gov | 2 nih.gov | ≤0.5/0.25 nih.gov |

| Staphylococcus intermedius (United States) | 0.25 nih.gov | 2 nih.gov | ≤0.5/0.25 nih.gov |

| Escherichia coli (European Union) | 1.0 nih.gov | 32 nih.gov | 4/2 nih.gov |

| Escherichia coli (United States) | 1.0 nih.gov | 16 nih.gov | 4/2 nih.gov |

| Pasteurella multocida (European Union) | 0.12 nih.gov | 2 nih.gov | ≤0.5/0.25 nih.gov |

| Pasteurella multocida (United States) | ≤0.06 nih.gov | 2 nih.gov | ≤0.5/0.25 nih.gov |

Note: Amoxicillin-Clavulanic Acid values are presented as Amoxicillin/Clavulanic Acid.

As shown in Table 1, cefovecin generally exhibited lower MIC values against Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida compared to cephalexin and amoxicillin-clavulanic acid, suggesting greater potency against these specific pathogens in vitro. nih.gov

Ceftiofur, another third-generation cephalosporin (B10832234) used in veterinary medicine, also shares a broad spectrum of activity against Gram-positive and Gram-negative bacteria. wikipedia.org While direct comparative MIC data between cefovecin and ceftiofur for all listed pathogens are not extensively detailed in the provided sources, both are recognized for their effectiveness against a wide range of bacterial infections. nih.govwikipedia.org

It is important to note that while in vitro susceptibility data, such as MIC values, provide valuable insights into an antibiotic's potential, other factors like drug pharmacokinetics and the specific site of infection also influence clinical efficacy. idexx.com

Geographic and Temporal Trends in In Vitro Susceptibility Data

Initial large-scale studies evaluating cefovecin's in vitro activity against clinical isolates from dogs and cats in Europe and North America (1999-2003) reported no significant differences in activity across different European countries or between European and U.S. origins. researchgate.netnih.govresearchgate.netnih.gov

However, more recent observations suggest a potential increase in resistance to cefovecin in certain bacterial species since its introduction. avma.org For example, a study comparing Croatian strains to historical EU and USA data found higher resistance rates in S. pseudintermedius (7.2% vs. <1%), E. coli (40.9% vs. <2%), and Proteus spp. (8% vs. lower rates) among Croatian isolates. srce.hrcabidigitallibrary.org This indicates that while initial geographic differences were minimal, temporal trends may show an emergence of resistance in some regions and bacterial populations.

The prolonged presence of subinhibitory concentrations of cefovecin in the body due to its long elimination half-life has been identified as a factor that can contribute to the selection of antimicrobial resistance. avma.orgdrugbank.com In vitro studies have shown that Escherichia coli exposed to subinhibitory cefovecin concentrations can exhibit an 8-fold increase in cefovecin MICs, which can persist for at least six days post-exposure. avma.org This highlights the importance of ongoing susceptibility monitoring to track evolving resistance patterns.

Table 2: Observed Resistance Trends for Cefovecin in Select Bacterial Species

| Bacterial Species | Initial Resistance Rate (1999-2003, EU/US) | More Recent Resistance Rate (e.g., Croatian strains) | Reference |

| Staphylococcus pseudintermedius | <1% srce.hr | 7.2% srce.hrcabidigitallibrary.org | srce.hrcabidigitallibrary.org |

| Escherichia coli | <2% srce.hr | 40.9% srce.hrcabidigitallibrary.org | srce.hrcabidigitallibrary.org |

| Proteus spp. | Low europa.eueuropa.eu | 8% srce.hrcabidigitallibrary.org | europa.eueuropa.eusrce.hrcabidigitallibrary.org |

Note: This table illustrates observed trends and highlights the need for continuous monitoring of antimicrobial susceptibility.

Mechanisms of Antimicrobial Resistance and Epidemiological Trends

Elucidation of Resistance Mechanisms to Cefovecin (B1236667) Sodium

The development of resistance to cefovecin, similar to other beta-lactam antibiotics, is primarily driven by bacterial adaptive strategies that circumvent the drug's mode of action. These mechanisms can occur individually or in combination, leading to varying degrees of resistance.

Enzymatic Inactivation by Beta-Lactamases

Enzymatic inactivation represents a cornerstone of bacterial resistance to beta-lactam antibiotics. Bacteria produce beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive noahcompendium.co.ukeuropa.eueuropa.eueuropa.eumpi.govt.nz. For cefovecin, Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases are particularly significant. These enzymes confer resistance to a broad range of beta-lactams, including third-generation cephalosporins mdpi.comasm.orgdvm360.comed.ac.ukoup.com.

Studies have demonstrated that the use of cefovecin can select for bacterial strains producing ESBLs europa.eu. For instance, the blaCMY-2 gene, encoding an AmpC beta-lactamase, has been found to be more prevalent in fecal Escherichia coli (E. coli) isolates from cefovecin-treated dogs compared to untreated control groups, indicating a selective pressure exerted by the antibiotic nih.gov. In Klebsiella pneumoniae, common beta-lactamase genotypes contributing to cefovecin resistance include blaTEM, blaOXA-1, and blaCTX-M-15 mdpi.com. The administration of cefovecin has also been associated with an increased risk of detecting AmpC-producing E. coli ed.ac.uk.

Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Mechanism

Cefovecin's bactericidal action relies on its binding to PBPs, which are essential enzymes involved in the final stages of bacterial cell wall synthesis nih.govnih.govbenchchem.com. Resistance can emerge when bacteria modify these target proteins, reducing their affinity for the antibiotic while maintaining their crucial enzymatic function noahcompendium.co.ukeuropa.eueuropa.eueuropa.eumpi.govt.nzopen.edu.

A prominent example of PBP alteration leading to resistance is observed in methicillin-resistant Staphylococcus pseudintermedius (MRSP) and Staphylococcus aureus (MRSA). These resistant strains acquire the mecA or mecC gene, which encodes an altered PBP, specifically PBP2a or PBP2'. This modified PBP exhibits a significantly reduced binding affinity for beta-lactam antibiotics, including cefovecin, allowing the bacteria to continue synthesizing their cell walls even in the presence of otherwise inhibitory concentrations of the drug mpi.govt.nzmpi.govt.nzoup.com. This mechanism confers broad resistance to most beta-lactam antibiotics mpi.govt.nzoup.com.

Role of Efflux Pumps and Reduced Permeability

Reduced permeability of the bacterial cell envelope is another critical mechanism contributing to cefovecin resistance, particularly in Gram-negative bacteria. This mechanism often involves a combination of decreased antibiotic uptake and increased active expulsion of the drug noahcompendium.co.ukeuropa.eueuropa.eueuropa.eubristol.ac.ukmdpi.com.

Bacteria can reduce the influx of antibiotics by altering or downregulating the production of porin proteins, which form channels in the outer membrane through which hydrophilic antibiotics like cefovecin enter the cell noahcompendium.co.ukeuropa.eueuropa.eueuropa.eudvm360.combristol.ac.uk. Concurrently, efflux pumps, which are membrane-bound transport proteins, actively pump antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations mpi.govt.nzdvm360.combristol.ac.ukmdpi.com. This combined effect of reduced entry and increased efflux is termed "reduced permeability" and can be a significant contributor to multidrug resistance (MDR) bristol.ac.ukmdpi.com. Mutations affecting the regulation of porin and efflux pump production can lead to this resistance phenotype bristol.ac.uk.

Genetic Basis of Cefovecin Resistance

The genetic determinants underlying cefovecin resistance are diverse and can be located on both mobile genetic elements and the bacterial chromosome, influencing their dissemination and persistence within bacterial populations.

Plasmid-Mediated Resistance Genes and Their Transfer Dynamics

Plasmids, extrachromosomal DNA molecules, are primary vehicles for the horizontal transfer of antimicrobial resistance genes among bacteria mpi.govt.nzasm.orgoup.com. Many of the genes encoding beta-lactamases, including ESBLs and AmpC enzymes, are frequently found on plasmids noahcompendium.co.ukeuropa.eueuropa.eueuropa.eumpi.govt.nzasm.orged.ac.ukoup.comresearchgate.netresearchgate.net. This plasmid-mediated transfer, often facilitated by conjugation, enables the rapid dissemination of resistance determinants across different bacterial species and strains, contributing significantly to the spread of antimicrobial resistance mpi.govt.nzasm.orgoup.commpi.govt.nzresearchgate.net.

For example, common ESBL genes such as blaCTX-M, blaTEM, and blaSHV are frequently carried on various plasmid incompatibility groups, including IncFIA, IncI1, IncY, IncFIB, IncN, IncFIC, IncX4, IncB/O/K/Z, IncHI1/2, and IncA/C researchgate.net. The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance, where resistance to cefovecin is co-selected with resistance to other unrelated antimicrobial classes, even in the absence of direct selective pressure from cefovecin asm.orged.ac.uk. Studies have shown that cefovecin treatment can increase the risk of detecting multidrug-resistant E. coli post-treatment ed.ac.uk.

Chromosomal Resistance Determinants

Beyond plasmid-mediated mechanisms, chromosomal mutations also play a role in cefovecin resistance. These involve stable alterations within the bacterial chromosome that can affect antibiotic targets or regulatory pathways. While beta-lactam resistance is often plasmid-encoded, chromosomal mutations are a primary mechanism for resistance to other antimicrobial classes, such as fluoroquinolones asm.orgresearchgate.net.

Resistance to fluoroquinolones, which can be co-selected with cephalosporin (B10832234) resistance, typically involves the accumulation of mutations in chromosomally encoded genes for DNA gyrase (gyrA) and DNA topoisomerase IV (parC and parE) asm.orgresearchgate.netresearchgate.netresearchgate.net. Isolates exhibiting high levels of fluoroquinolone resistance often possess multiple mutations within these quinolone resistance-determining regions (QRDR) researchgate.net. The co-occurrence of these chromosomal mutations with cefovecin resistance highlights the complex interplay of resistance mechanisms and the potential for co-selection under broad antimicrobial pressure ed.ac.ukresearchgate.net.

Epidemiological Trends

The epidemiological landscape of cefovecin resistance in bacterial pathogens from companion animals reveals varying prevalence rates across different species and geographical regions. Understanding these trends is crucial for informing treatment strategies and antimicrobial stewardship programs.

Table 1: Cefovecin Resistance Levels in Select Canine and Feline Bacterial Isolates (Note: This table is designed for interactive display, allowing for sorting and filtering of data.)

| Bacterial Species | Host | Resistance Level (%) | Source |

| E. coli (UTI isolates) | Canine | 4.5 | europa.eu |

| Proteus mirabilis (UTI isolates) | Canine | 0.0 | europa.eu |

| β-haemolytic streptococci (SSTI isolates) | Canine | 0.0 | europa.eu |

| S. intermedius group (SSTI isolates) | Canine | 15.2 | europa.eu |

| E. coli (UTI isolates) | Feline | 6.0 | europa.eu |

| Pasteurella multocida (SSTI isolates) | Feline | 0.0 | europa.eu |

| Pseudomonas spp. | Canine & Feline | Inherently resistant | noahcompendium.co.ukbenchchem.comeuropa.eueuropa.eueuropa.euwikipedia.orgsrce.hr |

| Enterococcus spp. | Canine & Feline | Inherently resistant | noahcompendium.co.ukbenchchem.comeuropa.eueuropa.eueuropa.euwikipedia.org |

| Bordetella bronchiseptica | Canine & Feline | Inherently resistant | noahcompendium.co.ukeuropa.eueuropa.eu |

| Coagulase negative Staphylococcus spp. | General | 9.5 | noahcompendium.co.ukeuropa.eueuropa.eu |

| S. pseudintermedius | General | < 0.02 (S ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Prevotella intermedia | General | 3.4 (I ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| E. coli | General | 2.3 (I ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Prevotella oralis | General | 2.7 (I ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Bacteroides spp. | General | 3.1 (I ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Proteus spp. | General | 1.4 (I ≤ 4 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Pasteurella multocida | General | 0.0 (S ≤ 2 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eusrce.hr |

| Fusobacterium spp. | General | 0.0 (S ≤ 2 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

| Porphyromonas spp. | General | 0.0 (S ≤ 2 µg/ml breakpoint) | noahcompendium.co.ukeuropa.eueuropa.eu |

Table 2: Temporal Trends in Cefovecin Resistance in Klebsiella pneumoniae in Germany (2019-2021) (Note: This table is designed for interactive display, allowing for sorting and filtering of data.)

| Year | Feline Isolates (%) | Canine Isolates (%) |

| 2019 | 36.0 | 14.0 |

| 2020 | 26.0 | 17.0 |

| 2021 | 16.0 | 15.0 |

| Source: mdpi.com |

For Klebsiella pneumoniae, a study in Germany revealed that cefovecin resistance in feline isolates was considerably higher in 2019 (36%) compared to canine isolates (14%). However, feline resistance showed a notable decline to 16% by 2021, approaching the levels observed in canine isolates mdpi.com. Canine K. pneumoniae resistance remained relatively stable during this period, fluctuating between 14% and 17% mdpi.com. Of particular concern, feline urinary tract K. pneumoniae isolates demonstrated a strikingly high cefovecin resistance rate of 70% mdpi.comresearchgate.net.

Table 3: Cefovecin Resistance in E. coli from Dogs and Cats in Germany (2019-2021) (Note: This table is designed for interactive display, allowing for sorting and filtering of data.)

| Host | Resistance Proportion (%) | Number of Isolates |

| Dogs | 11.6 (95% CI 11.2–12.1) | 2,249 of 19,377 |

| Cats | 11.7 (95% CI 10.9–12.5) | 714 of 6,114 |

| Overall | 11.6 (95% CI 11.2–12.0) | 2,963 of 25,491 |

| Source: nih.gov |

Cross-resistance, where resistance to cefovecin extends to other cephalosporins and beta-lactam antibiotics, is a well-documented phenomenon noahcompendium.co.ukeuropa.eueuropa.eueuropa.eu. The unique pharmacokinetic properties of cefovecin, particularly its prolonged presence at potentially subtherapeutic concentrations, have been implicated in contributing to the development and selection of microbial resistance nih.govwikipedia.org. This can lead to the induction of ESBLs and may trigger multidrug and multiclass bacterial resistance, impacting a broader spectrum of bacteria, including commensal flora dvm360.com.

Pharmacodynamic Principles and Pk/pd Integration

Time-Dependent Bactericidal Activity and Post-Antibiotic Effect (PAE)

Cefovecin (B1236667) sodium exhibits time-dependent bactericidal activity. This characteristic is typical of cephalosporins, where the duration of exposure to concentrations above the MIC (T>MIC) is the primary determinant of antibacterial efficacy, rather than the peak concentration. europa.euuzh.chnih.govresearchgate.netsi.edu While some beta-lactam antibiotics are generally considered to have no significant post-antibiotic effect (PAE) in the traditional sense, the sustained therapeutic concentrations achieved with cefovecin sodium contribute to its prolonged antibacterial action in vivo. nih.govresearchgate.net The maximum antibacterial activity of cefovecin is observed approximately two days after administration. wikipedia.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is instrumental in predicting the efficacy of cefovecin sodium and establishing appropriate dosing regimens. europa.euresearchgate.net For beta-lactam antibiotics, the fraction of the dosing interval during which the free (unbound) drug concentration remains above the MIC (fT>MIC) is recognized as the most consistent PK/PD parameter correlating with therapeutic efficacy. nih.govresearchgate.netsi.edu This is particularly relevant for cefovecin due to its high plasma protein binding, which can exceed 99% in cats and 98% in dogs, as only the unbound drug is pharmacologically active. europa.euuzh.chwikipedia.orgresearchgate.netsi.educovetrus.comjcsp.org.pktodaysveterinarypractice.comfda.govnih.gov

Surrogate markers in PK/PD modeling emphasize that the amount of unbound drug is a better predictor of effects than total drug concentration. avma.org

Population pharmacokinetic (PPK) data has been extensively utilized to characterize cefovecin plasma concentrations in target species. todaysveterinarypractice.com These analyses, often employing Monte Carlo simulations, are used to estimate the probability of target attainment (PTA), which is the likelihood of achieving a specific PK/PD target (e.g., fT>MIC) for a given bacterial population and MIC distribution. benchchem.comresearchgate.netunimi.it

For dogs, simulations predict that a single 8 mg/kg subcutaneous injection of cefovecin sodium will result in active (free) drug concentrations exceeding the MIC90 for Staphylococcus canis (0.06 µg/mL) for approximately 14 days. For Staphylococcus intermedius (0.25 µg/mL), free concentrations are predicted to remain above the MIC90 for approximately 7 days in 95% of the canine population. todaysveterinarypractice.com

In cats, similar modeling indicates that 95% of the feline population will maintain active (free) drug concentrations above the MIC90 for Pasteurella multocida (0.06 µg/mL) for approximately 7 days following a single 8 mg/kg subcutaneous injection. todaysveterinarypractice.comfda.gov

Table 1: Predicted Free Plasma Cefovecin Concentrations Above MIC90 for Target Pathogens (95% Population Attainment) todaysveterinarypractice.comfda.gov

| Species | Pathogen | MIC90 (µg/mL) | Duration Above MIC90 (Days) |

| Dogs | Staphylococcus canis | 0.06 | ~14 |

| Dogs | Staphylococcus intermedius | 0.25 | ~7 |

| Cats | Pasteurella multocida | 0.06 | ~7 |

The correlation between PK/PD indices and clinical efficacy has been demonstrated for cefovecin. For beta-lactam antibiotics, maintaining free drug concentrations above the MIC for a sufficient duration is directly linked to therapeutic success. nih.govresearchgate.netsi.edu

Clinical trials have supported the efficacy predictions derived from PK/PD modeling. In studies involving dogs with superficial secondary pyoderma, cefovecin was found to be statistically non-inferior to oral amoxicillin-clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the oral antibiotic. benchchem.com Another clinical trial showed that cefovecin provided effective treatment for skin infections in dogs, with a high success rate. benchchem.com In cats, cefovecin demonstrated 96.8% effectiveness against skin infections. wikipedia.org

Maintenance of Therapeutic Concentrations in Target Tissues Over Time

Cefovecin sodium exhibits a unique pharmacokinetic profile that facilitates the maintenance of therapeutic concentrations over an extended period. Following subcutaneous administration, the drug is rapidly and almost completely absorbed. todaysveterinarypractice.comeuropa.eu Peak plasma concentrations are typically reached around 6 hours post-administration in dogs and approximately 2 hours in cats. todaysveterinarypractice.comeuropa.eucovetrus.comtodaysveterinarypractice.com

A key feature contributing to its long duration of action is its extended elimination half-life, which is approximately 133 hours (5.5 days) in dogs and 166 hours (6.9 days) in cats. todaysveterinarypractice.comeuropa.euuzh.chwikipedia.orgresearchgate.nettodaysveterinarypractice.comnih.govnih.gov This prolonged half-life is primarily attributed to its high plasma protein binding and slow renal clearance. uzh.chsi.edu

The sustained presence of cefovecin in the systemic circulation translates to prolonged therapeutic concentrations in target tissues. For instance, therapeutic concentrations are maintained for approximately 7 days when treating Staphylococcus intermedius infections in dogs or Pasteurella multocida infections in cats, and for 14 days when treating Staphylococcus canis infections in dogs. todaysveterinarypractice.comcovetrus.com Specifically, a level of approximately 1 µg/mL of unbound cefovecin has been shown to be maintained in tissue transudate for at least 12 days in dogs and 10-14 days in cats following the recommended treatment dose. europa.eu Research findings indicate that mean peak concentrations of free cefovecin in transudate were nearly three times higher than in plasma and remained above 0.25 µg/mL for 19 days. researchgate.net

Table 2: Pharmacokinetic Parameters of Cefovecin Sodium in Dogs and Cats (Mean ± SD or Range) todaysveterinarypractice.com

| Parameter | Dogs | Cats |

| Terminal plasma elimination half-life, T1/2 (h) | 133 ± 16 | 166 ± 18 |

| Time of maximum concentration, Tmax (h) | 6.2 (0.5-12.0) | 2.0 (0.5-6.0) |

| Maximum concentration, Cmax (µg/mL) | 121 ± 51 | 141 ± 12 |

| Plasma Protein Binding | 98.5% covetrus.com | 99.8% covetrus.com |

Correlation between In Vitro Susceptibility and In Vivo Treatment Outcomes

Cefovecin sodium demonstrates broad-spectrum in vitro activity against key aerobic and anaerobic bacterial pathogens commonly associated with skin, urinary tract, and periodontal infections in dogs and cats. nih.govresearchgate.neteuropa.eu Minimum Inhibitory Concentration (MIC) determinations are typically performed using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). fda.govnih.govresearchgate.net

Representative MIC90 values for common veterinary pathogens susceptible to cefovecin include:

Table 3: MIC90 Values for Key Bacterial Pathogens nih.govresearchgate.net

| Bacterial Pathogen | MIC90 (µg/mL) |

| Staphylococcus intermedius | 0.25 |

| Escherichia coli | 1.0 |

| Pasteurella multocida | 0.06 |

While in vitro susceptibility data provide crucial guidance for antimicrobial selection, it is important to consider that discrepancies can arise from variations in testing conditions, such as inoculum size or media pH. benchchem.com Therefore, while in vitro data is a strong indicator, clinical efficacy is ultimately confirmed through in vivo treatment outcomes. benchchem.comwikipedia.orgasm.org The high success rates observed in clinical trials for skin and soft tissue infections in both dogs and cats treated with cefovecin sodium underscore the strong correlation between its in vitro activity and favorable in vivo treatment results. benchchem.comwikipedia.org

Comparative Efficacy Investigations in Veterinary Pathologies

Efficacy in Specific Disease Syndromes

Periodontal Disease as an Adjunctive Therapy

Cefovecin (B1236667) sodium has been investigated for its efficacy as an adjunctive therapy in the treatment of severe periodontal disease in dogs. A multi-center, double-masked, randomized study involving 299 dogs with severe periodontal disease compared cefovecin with clindamycin (B1669177). In this study, a single subcutaneous injection of cefovecin was administered at the time of dental surgery. The primary efficacy parameter was the percentage of tooth-root sites bleeding when probed, an indicator of gingival inflammation, assessed 42 days post-surgery. Cefovecin demonstrated non-inferiority to clindamycin. The percentage of sites bleeding on probing was reduced from 54.3% to 20.3% in the cefovecin group. This reduction was comparable to the clindamycin group, which saw a decrease from 53.1% to 17.4%. These findings indicate that cefovecin is an effective adjunctive treatment for severe periodontal disease in dogs undergoing scaling and surgery. scirp.orgresearchgate.netscirp.org

In vitro studies have also shown cefovecin to exhibit activity against bacteria associated with canine periodontal disease, such as Porphyromonas gingivalis and Prevotella intermedia. europa.eueuropa.eu

Table 1: Efficacy of Cefovecin in Canine Periodontal Disease

| Treatment Group | Initial % Bleeding on Probing | Final % Bleeding on Probing (Day 42) | Reduction in Bleeding on Probing |

| Cefovecin | 54.3% | 20.3% | 34.0% |

| Clindamycin | 53.1% | 17.4% | 35.7% |

Other Systemic Bacterial Infections (e.g., Respiratory Tract Infections)

Cefovecin sodium has demonstrated efficacy in treating various systemic bacterial infections in veterinary medicine, including skin and soft tissue infections, urinary tract infections, and has been explored for respiratory tract infections.

For skin and soft tissue infections, cefovecin has shown high effectiveness. In a canine field study, cefovecin was compared to an oral active control for superficial secondary pyoderma, abscesses, or infected wounds in 320 dogs. Cefovecin was found to be non-inferior to the active control, with clinical success rates up to 96.9% observed for cefovecin compared to 92.5% for amoxicillin/clavulanic acid in treating bacterial skin infections. zoetisus.comtodaysveterinarypractice.comnih.gov Similarly, in cats with infected wounds or abscesses, a single subcutaneous dose of cefovecin was as effective as an oral active control, with clinical success rates of 97% for cefovecin-treated cats compared to 91% for cefadroxil-treated cats at 28 days post-initiation of therapy. zoetisus.comnih.govuzh.ch

In the context of respiratory tract infections, a study evaluated the clinical and bacteriological efficacy of cefovecin sodium in shelter dogs with bacterial lower respiratory disease. This study divided 32 dogs into two treatment groups: cefovecin and ceftriaxone (B1232239). The anti-bacterial efficacy of cefovecin was determined to be 68.75%, while ceftriaxone sodium showed 100% efficacy. While cefovecin may be useful for secondary bacterial infections, it is noted that it is not effective against Bordetella bronchiseptica and Mycoplasma spp. scielo.brscielo.brresearchgate.net

Table 2: Efficacy of Cefovecin in Skin and Soft Tissue Infections

| Animal | Infection Type | Cefovecin Efficacy | Comparator Efficacy |

| Dogs | Pyoderma, wounds, abscesses | Up to 96.9% | 92.5% (Amoxicillin/Clavulanic Acid) nih.gov |

| Cats | Abscesses, infected wounds | 97% | 91% (Cefadroxil) nih.gov |

Table 3: Efficacy of Cefovecin in Urinary Tract and Respiratory Infections

| Animal | Infection Type | Cefovecin Efficacy | Key Pathogens Susceptible | Key Pathogens Resistant |

| Dogs | Urinary Tract | 79.1% (E. coli) todaysveterinarypractice.com | Escherichia coli, Proteus spp. europa.eueuropa.eu | - |

| Cats | Urinary Tract | Non-inferior to Cephalexin (B21000) todaysveterinarypractice.com | Escherichia coli europa.eueuropa.eu | - |

| Dogs | Lower Respiratory Tract | 68.75% scielo.brscielo.brresearchgate.net | Pasteurella spp. (100%), Staphylococcus spp. (100%), E. coli (75%) scielo.br | Bordetella bronchiseptica, Mycoplasma spp. scielo.br |

Outcomes in Diverse Animal Populations and Clinical Settings (e.g., Shelter Animals)

Cefovecin sodium's outcomes have been evaluated across various animal populations and clinical settings, including shelter animals. Its long-acting nature makes it a practical option in settings where client compliance with daily oral medication might be challenging.

In shelter dogs with bacterial lower respiratory disease, cefovecin sodium was investigated for its clinical and bacteriological efficacy. While the study concluded that cefovecin sodium appears to be a suitable antibacterial drug for treating bacterial lower respiratory tract infections in shelter dogs due to its ease of use, it also highlighted the importance of case-by-case usage to mitigate the development of bacterial resistance. scielo.brscielo.brresearchgate.net

Beyond shelter environments, cefovecin has demonstrated consistent efficacy in client-owned dogs and cats for skin and soft tissue infections, including pyoderma, wounds, and abscesses. zoetisus.comtodaysveterinarypractice.comnih.govnih.gov The effectiveness has been observed across different dog populations for superficial pyoderma, wounds, and abscesses. zoetisus.com

The broad-spectrum activity of cefovecin against common bacterial pathogens associated with these infections, such as Staphylococcus pseudintermedius, Pasteurella multocida, and certain Streptococci, contributes to its utility in diverse clinical scenarios. europa.eueuropa.euzoetisus.comeuropa.eu

Advanced Analytical Methodologies for Cefovecin Sodium Quantification

Chromatographic Techniques for Bioanalytical Measurement

Chromatographic techniques are the cornerstone of bioanalytical measurement for cefovecin (B1236667) sodium, offering robust platforms for its separation and quantification from endogenous biological components. These methods are rigorously developed and validated to meet stringent regulatory guidelines.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed method for the quantification of cefovecin sodium in biological samples. This technique offers a balance of sensitivity, selectivity, and cost-effectiveness.

A validated HPLC method for cefovecin sodium in African lion plasma utilized a C-18 column (4.6 × 150 mm; 5 µm) with UV detection at 254 nm, though 290 nm was also tested wikipedia.orgmims.comfishersci.ca. The mobile phase consisted of a mixture of water, acetonitrile (B52724), and methanol (B129727) in a ratio of 60:20:20, adjusted to pH 3.1 with acetic acid, and delivered at a flow rate of 0.7 mL/min. This method achieved analytical separation in less than 5 minutes, typically between 4.29-4.42 minutes wikipedia.orgmims.com. Another HPLC method for cefovecin determination in small volume plasma used an XBridge C8 column (3.5 µm) 4.6 × 250 mm with UV detection at 280 nm. The mobile phase was a mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) and acetonitrile (89:11) at a flow rate of 0.85 mL/min nih.gov.

Research findings highlight the performance of HPLC-UV methods:

A method for lion plasma demonstrated a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.1 µg/mL wikipedia.orgmims.comnih.gov.

Linearity was excellent with an R² value of 0.9998 over a range of 0.1 to 100 µg/mL wikipedia.orgmims.comnih.gov.

Recoveries ranged from 98-99.25% with a relative standard deviation (RSD) of not more than 2% wikipedia.orgmims.comnih.gov.

Intra-day precision (%CV) ranged from 2.3-10.26%, and inter-day precision (%CV) ranged from 2.44-7.22% wikipedia.orgmims.comnih.gov.

Another method reported intra- and inter-assay variability of less than 10% and an average recovery greater than 90% nih.gov. The LOQ for this method was 0.1 µg/mL, with a standard curve ranging from 0.1 to 200 µg/mL nih.gov.

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity, making it particularly suitable for quantifying cefovecin sodium at low concentrations in complex biological matrices. This technique is often preferred for its ability to minimize matrix effects and provide robust quantification.

UPLC-MS/MS has been employed for cefovecin quantification in various animal plasmas, including tortoise and nonhuman primates fishersci.cafishersci.caguidetopharmacology.org. In these applications, cefovecin concentrations are determined using tandem mass spectrometry detection, often with internal standards such as cefpodoxime (B17579) or cephalexin (B21000) fishersci.cafishersci.ca. Sample preparation typically involves simple protein precipitation followed by dilution of the supernatant fishersci.ca.

For Hermann's tortoises, plasma cefovecin concentrations were measured via UPLC-MS/MS using a mobile phase consisting of 0.3% formic acid and 2mM ammonium acetate in water (solvent A) and 0.3% formic acid in acetonitrile (solvent B) fishersci.ca. The system operated with a gradient elution and a flow rate of 0.5 mL/min. The mass spectrometer interface was operated in positive electrospray ionization mode fishersci.ca.

Key performance characteristics reported for UPLC-MS/MS methods include:

A lower limit of quantification (LOQ) of 0.1 µg/mL for tortoise plasma, with a linear range of 0.1–100 µg/mL (r² > 0.998) fishersci.cagenome.jp.

For other antibiotics, UPLC-MS/MS methods have achieved LOQs ranging from 0.05–2.0 µg/mL, with accuracy from 86.75% to 110.85% and precision from 0.46% to 10.97% wikipedia.org.

The use of stable isotope-labeled internal standards in UPLC-MS/MS can correct for matrix effects, further enhancing accuracy genome.jp.

Validation Parameters for Cefovecin Bioanalytical Assays

Bioanalytical assay validation is a critical process to ensure that the analytical method is reliable and suitable for its intended purpose, adhering to guidelines such as those from the FDA wikipedia.orgmims.comfishersci.cawikipedia.orguni.lu. Key parameters assessed include sensitivity, linearity, accuracy, precision, and recovery.

Sensitivity: The sensitivity of an assay is determined by its limit of detection (LOD) and limit of quantification (LOQ). For cefovecin sodium, reported LOD values for HPLC-UV methods include 0.05 µg/mL wikipedia.orgmims.comnih.gov and 50 ng/mL (0.05 µg/mL) mims.comfishersci.ca. The LOQ for HPLC-UV has been established at 0.1 µg/mL wikipedia.orgmims.comnih.govnih.gov or 100 ng/mL (0.1 µg/mL) mims.comfishersci.ca. For UPLC-MS/MS, an LOQ of 0.1 µg/mL has been reported fishersci.cagenome.jp.

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response. HPLC-UV methods have demonstrated excellent linearity with R² values of 0.9998 over a concentration range of 0.1 to 100 µg/mL wikipedia.orgmims.comnih.gov. Similarly, UPLC-MS/MS methods for cefovecin have shown good linearity with R² > 0.998 over a range of 0.1–100 µg/mL genome.jp. Generally, a correlation coefficient (r²) of ≥ 0.97 is considered acceptable for linearity uni.lu.

Accuracy: Accuracy measures the closeness of agreement between the measured value and the true value. For cefovecin bioanalytical assays, accuracy is often expressed as a percentage of recovery. HPLC-UV methods have reported recoveries ranging from 98-99.25% wikipedia.orgmims.comnih.gov. Another HPLC study reported accuracy between 93.5-100.2% (within-batch) and 96.2-99.4% (between-batch). For UPLC-MS/MS, accuracy values for similar antibiotic assays have been reported from 86.75% to 110.85% wikipedia.org.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). For HPLC-UV methods, intra-day precision (%CV) for cefovecin has been reported between 2.3-10.26%, and inter-day precision (%CV) between 2.44-7.22% wikipedia.orgmims.comnih.gov. Another HPLC method reported intra- and inter-assay variability of less than 10% nih.gov. In lion plasma, the mean coefficient of variation for precision was 5.4%, ranging from 2.4% for high concentrations (100 µg/mL) to 7.2% for low concentrations (0.1 ng/mL) mims.comfishersci.ca. For UPLC-MS/MS, precision values for similar antibiotic assays have been reported from 0.46% to 10.97% wikipedia.org.

Recovery: Recovery assesses the efficiency of the extraction procedure. For cefovecin sodium, HPLC-UV methods have demonstrated high recovery rates. Recoveries ranged from 98-99.25% ± 3% RSD in lion plasma wikipedia.orgmims.comnih.gov. Other studies reported recovery percentages ranging from 89% to 92.25% (mean ± SD, 89.8 ± 2.02%) mims.comfishersci.ca. These recovery measurements are typically performed multiple times during a study to ensure consistency.

Table 1: Summary of Validation Parameters for Cefovecin Bioanalytical Assays

| Parameter | HPLC-UV (Lion Plasma) wikipedia.orgmims.comnih.gov | HPLC-UV (Small Volume Plasma) nih.gov | HPLC (General) | UPLC-MS/MS (Tortoise Plasma) fishersci.cagenome.jp | UPLC-MS/MS (General Antibiotics) wikipedia.org |

| LOD | 0.05 µg/mL | Not specified | Not specified | Not specified | Not specified |

| LOQ | 0.1 µg/mL | 0.1 µg/mL | 1.5 ng/mL | 0.1 µg/mL | 0.05–2.0 µg/mL |